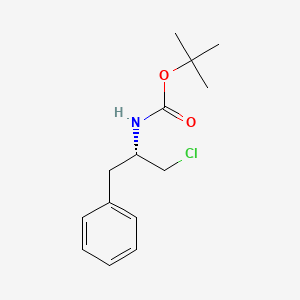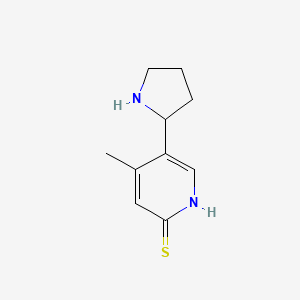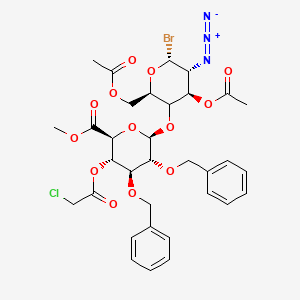![molecular formula C27H22Cl2FN3O2 B11827082 (3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor to form the spiro structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Substituents: The introduction of chloro, fluoro, methoxy, and methyl groups can be achieved through various substitution reactions. Reagents such as chlorinating agents, fluorinating agents, and methylating agents are commonly used under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can occur at the chloro, fluoro, or methoxy positions using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one may be explored as a potential therapeutic agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its applications may extend to fields such as materials science, nanotechnology, and polymer chemistry.
Mechanism of Action
The mechanism of action of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one: shares similarities with other spirocyclic compounds, such as spiro[indoline-3,1’-pyrido[3,4-b]indol]-2-ones with different substituents.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
The uniqueness of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one lies in its specific combination of substituents and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H22Cl2FN3O2 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(1R,3S)-5',7-dichloro-6-fluoro-1'-[(4-methoxyphenyl)methyl]-3-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C27H22Cl2FN3O2/c1-14-9-19-18-11-22(30)21(29)12-23(18)31-25(19)27(32-14)20-10-16(28)5-8-24(20)33(26(27)34)13-15-3-6-17(35-2)7-4-15/h3-8,10-12,14,31-32H,9,13H2,1-2H3/t14-,27+/m0/s1 |
InChI Key |
USJKHXAXUQKUBO-PGGUUEOZSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)








